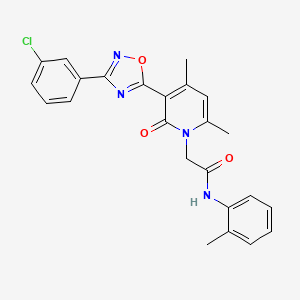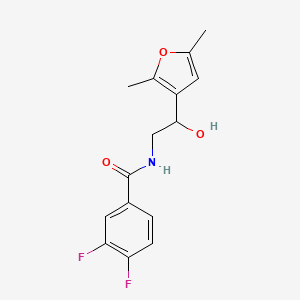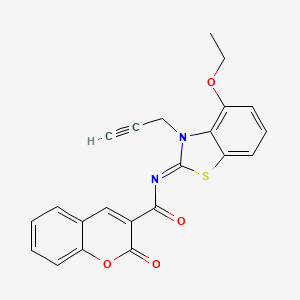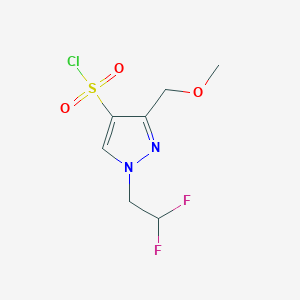
2,2-dimethyl-N-(4-morpholinophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,2-dimethyl-N-(4-morpholinophenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholinophenyl groups and propanamide linkages. These compounds are of interest due to their potential biological activities and their structural characteristics, which include various substituents on the phenyl ring and the propanamide backbone .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic raw materials and proceeding through various intermediates. For example, the synthesis of a bio-functional hybrid compound was achieved in one step from ethan-1-amine and flurbiprofen . Another compound was synthesized through a halogenated hydrocarbon amination reaction, followed by confirmation of its structure using several analytical techniques . The synthesis of a potential antisenility agent involved the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . Lastly, the synthesis of a morpholinol derivative was performed via amination and cyclization, demonstrating a high yield and confirming the structure with IR and NMR .
Molecular Structure Analysis
The molecular structures of the compounds in the papers are characterized using various techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of a quinolinyl-phenylmethyl propanamide derivative was elucidated, revealing a monoclinic system with specific bond angles and lengths, and the presence of weak hydrogen bonds contributing to a three-dimensional structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include amination, cyclization, and the use of reagents like the Vilsmeier-Haack reagent. The reactions are carefully designed to introduce specific functional groups and to build the desired molecular framework. The papers describe the optimization of these reactions to improve yields and to ensure the correct structural formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their molecular structures and the results of the analytical techniques. For example, the crystallographic data provides insights into the density and molecular packing of the compound . The spectral data from NMR and IR help in confirming the presence of specific functional groups and the purity of the compounds. These properties are essential for predicting the behavior of the compounds in biological systems and for their potential applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1. Glucocorticoid Receptor Modulation
2,2-Dimethyl-3,3-diphenyl-propanamides, closely related to 2,2-dimethyl-N-(4-morpholinophenyl)propanamide, have been identified as novel glucocorticoid receptor modulators. These compounds display agonist activity in GR-mediated transrepression assays and reduced activity in GR-mediated transactivation assays, with some showing anti-inflammatory activity comparable to prednisolone but with fewer side effects (Yang et al., 2010).
2. NK1 Receptor Antagonism
A compound structurally similar to 2,2-dimethyl-N-(4-morpholinophenyl)propanamide, specifically 1-(5-[[2R,3S)-2-[1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]oxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, has been effective as an h-NK1 receptor antagonist with potential applications in emesis and depression (Harrison et al., 2001).
3. Potential in Anticancer Therapy
Research on rhenium(I) complexes, including compounds like 4,4'-dimethyl-2,2'-bipyridine, has shown that these compounds can exhibit significant anticancer activity, particularly in circumventing cisplatin resistance (Knopf et al., 2017).
4. Anticonvulsant Hybrid Compounds
Compounds combining 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamide structures with other chemical fragments have shown potential as new hybrid anticonvulsant agents, particularly effective in preclinical seizure models (Kamiński et al., 2015).
5. Development of Potent CB2 Agonists
A study on 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide demonstrated its potency as a selective CB2 agonist, showing efficacy in a rat model of neuropathic pain (Chu et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of the compound “2,2-dimethyl-N-(4-morpholinophenyl)propanamide” are currently unknown
Mode of Action
Result of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-morpholin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAAOHUPIASGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-morpholinophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)




![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)



![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)